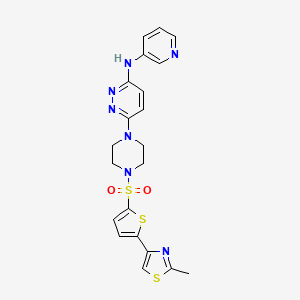

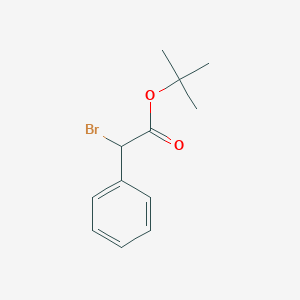

Tert-butyl 2-bromo-2-phenylacetate

Overview

Description

Tert-butyl 2-bromo-2-phenylacetate is an organic compound with the molecular formula C12H15BrO2 . It is used as a building block in the synthesis of various organic compounds .

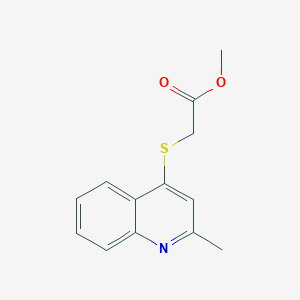

Molecular Structure Analysis

The molecular structure of Tert-butyl 2-bromo-2-phenylacetate consists of a tert-butyl group attached to a bromoacetate substituent . The average mass of the molecule is 271.150 Da .Physical And Chemical Properties Analysis

Tert-butyl 2-bromo-2-phenylacetate has a molecular weight of 271.15 . The specific physical and chemical properties of this compound are not detailed in the available resources.Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Tert-butyl 2-bromo-2-phenylacetate: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its bromo and ester functional groups make it a versatile reagent for constructing complex molecular architectures found in drugs. For instance, it can be used to synthesize substituted phenols, which are crucial in developing compounds with analgesic and anti-inflammatory properties .

Material Science: Polymer Synthesis

In material science, particularly in polymer synthesis, Tert-butyl 2-bromo-2-phenylacetate serves as a building block for creating novel polymers. It can be used in atom transfer radical polymerization (ATRP), a technique to make polymers with defined lengths and functionalities. This compound provides a way to introduce phenyl groups into polymers, which can enhance their thermal stability and mechanical properties .

Organic Synthesis: Protecting Groups

This compound is also used in organic synthesis as a protecting group for carboxylic acids. The tert-butyl ester group is known for its stability against various nucleophiles and reducing agents, making it an excellent choice for protecting the carboxylic acid functionality during multi-step synthetic processes .

Crystallography: Structure Elucidation

In crystallography, Tert-butyl 2-bromo-2-phenylacetate can be used to derive more complex structures that are of interest for structural analysis. For example, its derivatives can be crystallized and studied to understand the stereochemistry and confirm the configuration of bioactive molecules .

Organic Chemistry: E2 Elimination Reactions

The compound is instrumental in studying E2 elimination reactions in organic chemistry. It can act as a substrate to investigate the mechanism of bromine elimination and the formation of alkenes, which is a fundamental reaction type in organic synthesis .

Medicinal Chemistry: Halogen Exchange Reactions

In medicinal chemistry, Tert-butyl 2-bromo-2-phenylacetate is used in halogen exchange reactions. This is particularly useful in the synthesis of radiolabeled compounds, where a bromine atom is exchanged for another halogen, such as iodine, which can be used in various diagnostic imaging techniques .

Mechanism of Action

Target of Action

Tert-butyl 2-bromo-2-phenylacetate is a chemical compound that primarily targets alkyl halides . Alkyl halides play a crucial role in various biochemical reactions, including nucleophilic substitution and elimination reactions .

Mode of Action

The compound interacts with its targets through a mechanism known as the E2 elimination . This is a single-step process where a base removes a proton from the β-carbon, the halogen leaves the α-carbon, and a double bond forms . This reaction is facilitated by the bromine atom in the compound, which acts as a good leaving group .

Biochemical Pathways

The E2 elimination mechanism affects the formation of alkenes from alkyl halides . This process can lead to the formation of several constitutionally isomeric alkenes if two or more structurally distinct groups of beta-hydrogens are present .

Pharmacokinetics

The compound’s lipophilicity and water solubility, which are key determinants of its adme properties, have been noted .

Result of Action

The result of the compound’s action is the formation of alkenes via the E2 elimination mechanism . This reaction can lead to the formation of several constitutionally isomeric alkenes if two or more structurally distinct groups of beta-hydrogens are present .

Action Environment

The action of Tert-butyl 2-bromo-2-phenylacetate can be influenced by various environmental factors. For instance, the reaction is typically carried out in a heat-dried flask under a nitrogen atmosphere . This environment helps to prevent unwanted side reactions and ensures the stability of the compound .

properties

IUPAC Name |

tert-butyl 2-bromo-2-phenylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h4-8,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOSMBHBHVHTSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CC=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-bromo-2-phenylacetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole](/img/structure/B2859012.png)

![5-Oxaspiro[2.4]heptane-4,6-dione](/img/structure/B2859013.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2859021.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2859024.png)